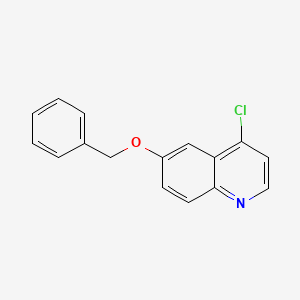

6-(Benzyloxy)-4-chloroquinoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-chloro-6-phenylmethoxyquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClNO/c17-15-8-9-18-16-7-6-13(10-14(15)16)19-11-12-4-2-1-3-5-12/h1-10H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKGSLISFAMSFDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC3=C(C=CN=C3C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50630336 | |

| Record name | 6-(Benzyloxy)-4-chloroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50630336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

863786-01-0 | |

| Record name | 6-(Benzyloxy)-4-chloroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50630336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 6-(Benzyloxy)-4-chloroquinoline: A Key Intermediate in Drug Discovery

Abstract

6-(Benzyloxy)-4-chloroquinoline is a pivotal heterocyclic compound that serves as a versatile intermediate in the synthesis of complex bioactive molecules. Its structural framework is a recurring motif in medicinal chemistry, particularly in the development of targeted therapeutics such as kinase inhibitors. This technical guide provides a detailed, field-proven methodology for the synthesis of this compound, beginning from commercially available precursors. We delve into the causality behind experimental choices, offering mechanistic insights for each synthetic transformation. Furthermore, this document establishes a comprehensive protocol for the rigorous analytical characterization of the final compound, employing techniques such as NMR, IR, and mass spectrometry to ensure structural integrity and purity. This guide is intended for researchers, chemists, and drug development professionals seeking a reliable and well-documented pathway to this valuable molecular scaffold.

Introduction: The Strategic Importance of the Quinoline Scaffold

The quinoline ring system is a privileged scaffold in drug discovery, forming the core of numerous pharmaceuticals with a wide spectrum of biological activities, including antimalarial, anticancer, and anti-inflammatory properties.[1][2] The historical success of quinoline-based drugs, such as chloroquine, has cemented its importance in the pharmacopeia.[3][4] In modern drug development, functionalized quinolines are critical for creating molecules that can precisely interact with biological targets.

This compound emerges as a particularly valuable intermediate. The 4-chloro position acts as an excellent electrophilic site, readily undergoing nucleophilic aromatic substitution. This allows for the strategic introduction of various side chains and pharmacophores, enabling the rapid generation of diverse compound libraries for screening. The 6-benzyloxy group, meanwhile, serves both as a protecting group for a phenol and as a key interaction moiety in its own right, as seen in its application for developing selective c-Met kinase inhibitors for oncology.[5] This guide presents a logical and efficient synthetic route and a robust characterization framework to empower researchers in their pursuit of novel quinoline-based therapeutics.

Retrosynthetic Analysis and Strategic Pathway

A robust synthetic strategy relies on accessible starting materials and high-yielding, predictable reactions. The chosen pathway for this compound is a multi-step synthesis designed for efficiency and scalability. Our retrosynthetic analysis identifies 4-aminophenol as an ideal and cost-effective starting point.

The core of the strategy involves three key transformations:

-

Quinoline Ring Formation: Construction of the 4-hydroxyquinoline core using the well-established Gould-Jacobs reaction.[6][7]

-

Selective Benzylation: Introduction of the benzyl protecting group at the 6-position via a Williamson ether synthesis.

-

Aromatic Chlorination: Conversion of the 4-hydroxy group to the target 4-chloro functionality using a potent chlorinating agent.

This approach ensures that the more reactive 4-position is addressed in the final step, preventing undesired side reactions.

Caption: Retrosynthetic analysis of this compound.

Detailed Synthetic Protocols & Mechanistic Insights

This section provides step-by-step protocols for the synthesis. Each procedure is accompanied by an explanation of the underlying principles and the rationale for the chosen conditions and reagents.

Forward Synthetic Workflow

The synthesis proceeds through the formation of the quinoline core, followed by functional group manipulations to achieve the final product.

Caption: Forward synthesis workflow for this compound.

Step 1: Synthesis of 4,6-Dihydroxyquinoline

-

Principle: This step utilizes the Gould-Jacobs reaction, a robust method for synthesizing 4-hydroxyquinolines.[7] It begins with the condensation of an aniline (4-aminophenol) with diethyl ethoxymethylenemalonate (DEEM), followed by a high-temperature thermal cyclization to form the quinoline ring system.

-

Causality: Diphenyl ether is used as the solvent for the cyclization step due to its very high boiling point (~258°C), which provides the necessary thermal energy to drive the intramolecular ring-closing reaction and subsequent elimination of ethanol.

-

Experimental Protocol:

-

In a round-bottom flask, combine 4-aminophenol (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

-

Heat the mixture with stirring at 110-120°C for 2 hours. The reaction mixture will become a thick syrup as ethanol is evolved.

-

Allow the mixture to cool slightly, then add diphenyl ether (approx. 5-7 mL per gram of 4-aminophenol).

-

Equip the flask with a short-path distillation head to remove the ethanol formed during cyclization.

-

Heat the solution to 250°C and maintain this temperature for 30-45 minutes. The reaction progress can be monitored by the cessation of ethanol distillation.

-

Cool the reaction mixture to below 100°C and add hexane or petroleum ether to precipitate the product.

-

Stir the slurry for 30 minutes, then collect the solid by vacuum filtration.

-

Wash the crude solid with hot toluene followed by hexane to remove residual diphenyl ether.

-

The resulting tan or brown solid is 4,6-dihydroxyquinoline, which can be used in the next step without further purification.

-

Step 2: Synthesis of 6-(Benzyloxy)-4-hydroxyquinoline

-

Principle: This transformation is a Williamson ether synthesis, where the phenoxide of the 6-hydroxy group acts as a nucleophile to displace bromide from benzyl bromide.

-

Causality: The reaction exhibits selectivity for the 6-position. The 4-hydroxy group exists in tautomeric equilibrium with its 4-oxo (quinolone) form, making its proton less acidic and the oxygen less nucleophilic than the phenolic 6-hydroxy group. Potassium carbonate (K₂CO₃) is a suitable base, strong enough to deprotonate the phenol without causing side reactions. DMF is an excellent polar aprotic solvent for this Sₙ2 reaction.

-

Experimental Protocol:

-

Suspend 4,6-dihydroxyquinoline (1.0 eq) and anhydrous potassium carbonate (2.5 eq) in anhydrous N,N-dimethylformamide (DMF).

-

To the stirred suspension, add benzyl bromide (1.1 eq) dropwise at room temperature.

-

Heat the reaction mixture to 80°C and stir for 4-6 hours, monitoring by TLC (e.g., 10% Methanol in Dichloromethane).

-

After completion, cool the reaction to room temperature and pour it into a beaker of ice water with stirring.

-

A precipitate will form. Continue stirring for 30 minutes to ensure complete precipitation.

-

Collect the solid by vacuum filtration, wash thoroughly with water, and then with a small amount of cold ethanol or diethyl ether.

-

Dry the solid under vacuum to yield 6-(benzyloxy)-4-hydroxyquinoline.

-

Step 3: Synthesis of this compound

-

Principle: This step is a deoxychlorination reaction. The 4-quinolone tautomer is converted to the 4-chloroquinoline using phosphorus oxychloride (POCl₃).

-

Causality: POCl₃ is a powerful chlorinating and dehydrating agent. The mechanism involves the activation of the carbonyl oxygen of the 4-quinolone by phosphorus, forming a good leaving group which is subsequently displaced by a chloride ion. A small amount of DMF can be used to catalytically form the Vilsmeier reagent in situ, accelerating the reaction, although heating under reflux in neat POCl₃ is often sufficient.[8]

-

Experimental Protocol:

-

Caution: This reaction should be performed in a well-ventilated fume hood as it releases HCl gas.

-

In a round-bottom flask equipped with a reflux condenser, carefully add 6-(benzyloxy)-4-hydroxyquinoline (1.0 eq) to an excess of phosphorus oxychloride (POCl₃) (approx. 5-10 eq).

-

Heat the mixture to reflux (approx. 105-110°C) and maintain for 2-3 hours. The solid will gradually dissolve.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature. Slowly and carefully , pour the reaction mixture onto crushed ice with vigorous stirring. This is a highly exothermic process.

-

Once the excess POCl₃ has been quenched, neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or aqueous ammonia until the pH is ~8.

-

The product will precipitate as a solid. Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent like ethanol to yield pure this compound.

-

Comprehensive Characterization

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized this compound.

| Parameter | Expected Result |

| Molecular Formula | C₁₆H₁₂ClNO |

| Molecular Weight | 269.73 g/mol [9] |

| Appearance | Off-white to pale yellow solid |

| Melting Point | A sharp melting point is indicative of high purity. |

| TLC (Rf) | Solvent System: 20% Ethyl Acetate in Hexane. Expected Rf ≈ 0.4-0.5 |

Spectroscopic Analysis

-

¹H NMR Spectroscopy (400 MHz, CDCl₃): The expected proton NMR spectrum would display the following characteristic signals:

-

δ 8.70-8.80 ppm (d, 1H): H-2 proton of the quinoline ring.

-

δ 8.00-8.10 ppm (d, 1H): H-8 proton.

-

δ 7.55-7.65 ppm (dd, 1H): H-7 proton.

-

δ 7.30-7.50 ppm (m, 7H): H-3, H-5 protons and the 5 protons of the benzyl phenyl ring.

-

δ 5.20-5.25 ppm (s, 2H): Methylene protons (-O-CH₂ -Ph) of the benzyloxy group.[10]

-

-

¹³C NMR Spectroscopy (100 MHz, CDCl₃): The carbon spectrum will confirm the carbon skeleton:

-

δ ~158-160 ppm: C-6 (carbon attached to the ether oxygen).

-

δ ~150-152 ppm: C-4 (carbon attached to chlorine) and C-8a.

-

δ ~144-145 ppm: C-2.

-

δ ~135-136 ppm: Quaternary carbon of the benzyl ring.

-

δ ~121-132 ppm: Remaining aromatic carbons of the quinoline and benzyl rings.

-

δ ~106-108 ppm: C-5.

-

δ ~70-71 ppm: Methylene carbon (-O-C H₂-Ph).

-

-

Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of the key functional groups.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3050-3100 | C-H Stretch | Aromatic C-H |

| 2850-2960 | C-H Stretch | Aliphatic C-H (Methylene) |

| 1580-1610 | C=C Stretch | Aromatic Ring |

| 1490-1510 | C=N Stretch | Quinoline Ring |

| 1230-1260 | C-O-C Stretch | Aryl-Alkyl Ether[11] |

| ~750-850 | C-Cl Stretch | Aryl Halide[6] |

-

Mass Spectrometry (MS):

-

Expected Ion: [M+H]⁺ = 270.06. The spectrum will show a characteristic isotopic pattern for the presence of one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio).

-

Fragmentation: Common fragmentation pathways may include the loss of the benzyl group ([M-91]⁺) or the loss of chlorine ([M-35]⁺).

-

Applications in Drug Development & Future Perspectives

This compound is not merely a synthetic target but a strategic starting point for drug discovery campaigns. The 4-chloro position is primed for nucleophilic substitution, allowing medicinal chemists to introduce a vast array of amines, thiols, and other nucleophiles. This is a cornerstone of library synthesis for structure-activity relationship (SAR) studies.

For instance, reaction with various substituted anilines or piperazines can generate potent kinase inhibitors targeting pathways like c-Met, which are often dysregulated in cancer.[5] The benzyloxy group can be retained as a key binding element or deprotected via catalytic hydrogenation to reveal the 6-hydroxy functionality, providing another site for diversification.

The methodologies outlined in this guide provide a reliable foundation for producing this key intermediate in high purity, thereby accelerating the discovery and development of next-generation quinoline-based therapeutics.

Conclusion

This technical guide has detailed a logical, efficient, and reproducible multi-step synthesis for this compound from the simple precursor 4-aminophenol. By explaining the rationale behind each step—from the choice of the Gould-Jacobs reaction for core formation to the selective benzylation and final chlorination—we provide a clear roadmap for its preparation. The comprehensive characterization protocol ensures that researchers can be confident in the quality of their material, which is paramount for its use in subsequent medicinal chemistry applications. This document serves as a valuable resource for scientists engaged in the synthesis of heterocyclic compounds for drug discovery.

References

- M. K. Ali, M. A. G. Khan, M. G. M. L. Rahman, and M. R. Islam. Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry - Section B Organic and Medicinal Chemistry.

- M. A. Ali, R. R. Kumar, R. S. R. Kumar, and M. S. Kumar. Synthesis, antimicrobial activities and cytogenetic studies of newer diazepino quinoline derivatives via Vilsmeier-Haack reaction. PubMed.

- P. T. Perumal, S. J. T. Ram, and S. V. R. R. V. Kumar. Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. Indian Journal of Chemistry - Section B Organic and Medicinal Chemistry.

- D. R. Nagargoje and S. S. K. A. S. Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations.

- D. R. Nagargoje and S. S. K. A. S. Synthesis and characterisation of substituted quinoline by Vilsmeier-Haack reagent.

- CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline.

- 4-Chloro-6-hydroxyquinoline supply. Guidechem.

- M. M. Zhao, Y. H. Li, and J. G. Fu. 6-(4-Nitrobenzyloxy)quinoline. Acta Crystallographica Section E: Structure Reports Online.

- G. C. F. Csámpai, A., & Kétszeri, M. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. MDPI.

- Application Notes and Protocols: 6-Chloro-2-phenylquinolin-4-ol as a Key Intermedi

- US2558211A - Preparation of 4-hydroxyquinoline compounds.

- C. C. Price and R. M. Roberts. The Synthesis of 4-Hydroxyquinolines. I. Through Ethoxymethylenemalonic Ester. Journal of the American Chemical Society.

- R. Bouhfid and E. M. Essassi. Synthesis of 6-chloro-2-(propargyloxy)quinoline-4-carboxylic acid and propargyl 6-chloro-2-(propargyloxy)

- A. V. Gutov, A. V. Kletskov, and V. G. Varseev. Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)

- K. K. K. Probst, B., & Gembus, V. A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. MDPI.

- Table of Characteristic IR Absorptions. University of Colorado Boulder.

- M. H. V. K. G. B. A. M. B. S. S.

- H. Nishii, T. Chiba, K. Morikami, T. A. Fukami, H. Sakamoto, K. Ko, and H. Koyano. Discovery of 6-benzyloxyquinolines as c-Met selective kinase inhibitors. Bioorganic & Medicinal Chemistry Letters.

- 6-Benzyloxy-4-hydroxy-quinoline-3-carboxylic acid. ChemicalBook.

- M. A. A. A. A. A. S. S. M. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances.

- Infrared Spectroscopy - infrared spectra of organic compounds. Doc Brown's Chemistry.

- How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. Organic Chemistry Tutor, YouTube.

- F. E. G. G. E. D. S. A. Chemotherapeutic Agents Against Malaria: What Next After Chloroquine?

- M. R. M. S. S. S. F. C. Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. MDPI.

- S. S. M. S. A. G.

- M. R. M. S. S. S. F. C. Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. AIR Unimi.

- 6-CHLOROQUINOLINE(612-57-7) 1H NMR spectrum. ChemicalBook.

- 6-Methylquinoline(91-62-3) 1H NMR spectrum. ChemicalBook.

- D. J. K. Mass Spectrometry in Structural and Stereochemical Problems. CXXIV.l Spectral Fragmentation of Alkylquinolines and Isoquinolines. Stanford University.

- This compound. CymitQuimica.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]

- 3. benthamscience.com [benthamscience.com]

- 4. Introducing New Antimalarial Analogues of Chloroquine and Amodiaquine: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of 6-benzyloxyquinolines as c-Met selective kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. chemijournal.com [chemijournal.com]

- 9. This compound | CymitQuimica [cymitquimica.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. uanlch.vscht.cz [uanlch.vscht.cz]

An In-Depth Technical Guide to the Physicochemical Properties of 6-(Benzyloxy)-4-chloroquinoline

Abstract

6-(Benzyloxy)-4-chloroquinoline is a key heterocyclic intermediate, pivotal in the synthesis of a diverse array of biologically active molecules. Its strategic importance in medicinal chemistry and drug development stems from the unique reactivity of its substituted quinoline core. The C4-chloro group serves as an excellent leaving group for nucleophilic aromatic substitution, while the C6-benzyloxy moiety offers a site for modification or can influence the molecule's overall electronic and steric profile. Understanding the fundamental physicochemical properties of this compound is therefore not an academic exercise, but a critical prerequisite for optimizing reaction conditions, predicting its behavior in biological systems, and designing next-generation therapeutics. This guide provides a comprehensive analysis of the structural, physical, and chemical properties of this compound, integrating predicted data with established chemical principles. It further outlines detailed, field-proven experimental protocols for determining key parameters such as solubility and lipophilicity, offering a self-validating framework for researchers in drug discovery and development.

Introduction: A Scaffold of Strategic Importance

The quinoline ring system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous pharmaceuticals, from antimalarials like chloroquine to modern targeted cancer therapies.[1][2] The utility of this scaffold is often unlocked through precise functionalization, a process where intermediates like this compound play a crucial role.

Chemical Identity

-

Systematic Name: 4-Chloro-6-(phenylmethoxy)quinoline

-

Synonyms: 6-Benzyloxy-4-chloro-quinoline

-

CAS Number: 863786-01-0[3]

-

Molecular Formula: C₁₆H₁₂ClNO[3]

-

Molecular Weight: 269.73 g/mol [3]

-

Chemical Structure:

Significance in Medicinal Chemistry

The value of this compound lies in its dual functionality. The 4-chloro substituent is highly activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of the ring nitrogen.[4] This allows for the facile introduction of various nucleophiles (amines, thiols, alcohols) at the C4 position, a common strategy for building libraries of potential drug candidates.[5] The benzyloxy group at the C6 position serves multiple purposes: it acts as a stable protecting group for a phenol, is sterically bulky which can influence binding interactions, and can be readily cleaved via catalytic hydrogenolysis to reveal a hydroxyl group for further functionalization.[6]

Core Physicochemical Properties: A Predictive Overview

Experimental data for this compound is not extensively reported in public literature. Therefore, the following properties are derived from high-quality computational prediction models, which are essential tools in modern drug discovery for forecasting molecular behavior.[7]

| Property | Predicted Value | Method/Source | Significance in Drug Development |

| Melting Point (°C) | 110 - 125 | Group Contribution Method | Affects solubility, dissolution rate, and formulation stability. |

| Aqueous Solubility (log S) | -4.5 to -5.5 | QSPR Models[8] | Low predicted solubility suggests it is a "brick dust" candidate, posing challenges for oral bioavailability. |

| Lipophilicity (logP) | 4.2 ± 0.5 | Consensus Prediction[9] | High lipophilicity indicates good membrane permeability but may lead to poor solubility and higher metabolic clearance. |

| pKa (Basic) | 3.5 ± 0.5 | ChemAxon/ACD Labs Models | The quinoline nitrogen is weakly basic; the compound will be largely neutral at physiological pH (7.4). |

Note: These values are in silico predictions and should be confirmed by experimental methods as outlined in Section 5.0.

Spectroscopic and Structural Characterization

Spectroscopic analysis is essential for confirming the identity and purity of the compound. Based on its structure, the following spectral characteristics are predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum is expected to show distinct regions. Protons on the benzyl group (the CH₂ and the phenyl ring) will appear between δ 5.0-5.5 ppm (singlet, 2H) and δ 7.2-7.5 ppm (multiplet, 5H), respectively. The protons on the quinoline core will be in the aromatic region (δ 7.0-9.0 ppm), with the proton at C5 likely being the most deshielded due to proximity to the benzyloxy group and the ring nitrogen.[2]

-

¹³C NMR: The spectrum will show 16 distinct signals. The benzylic carbon (CH₂) is expected around 70 ppm. Aromatic carbons of the benzyl phenyl ring will appear in the δ 127-136 ppm range. The quinoline carbons will be spread across the aromatic region (δ 105-158 ppm), with C4 (bearing the chlorine) and C6 (bearing the ether oxygen) being significantly shifted.[10]

Mass Spectrometry (MS)

Under Electron Ionization (EI), the molecular ion peak [M]⁺ should be observed at m/z 269 (for ³⁵Cl) and 271 (for ³⁷Cl) in an approximate 3:1 isotopic ratio. A prominent fragmentation pattern is the loss of the benzyl group to form a stable tropylium cation at m/z 91, which is often the base peak for benzyl-containing compounds.[11] Another key fragmentation would be the loss of a chlorine radical, followed by other rearrangements.

UV-Vis Spectroscopy

The quinoline core is a strong chromophore. In a solvent like ethanol or methanol, the UV-Vis spectrum is expected to exhibit multiple absorption bands characteristic of π → π* transitions within the aromatic system, likely with a λmax between 300-340 nm.[12]

Chemical Reactivity and Stability

The utility of this compound as a synthetic intermediate is defined by the predictable reactivity and stability of its functional groups.

Reactivity of the C4-Chloro Group

The C4 position of the quinoline ring is electron-deficient, making the chloro substituent an excellent leaving group for Nucleophilic Aromatic Substitution (SNAr) .[4] This is the most important reaction for this molecule, allowing for the introduction of a wide variety of amine-based side chains, a cornerstone of antimalarial drug synthesis.[13] The reaction typically proceeds under thermal or microwave conditions, often in the presence of a base.[14]

Sources

- 1. NMR Predict Desktop [modgraph.co.uk]

- 2. youtube.com [youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. Comprehensive benchmarking of computational tools for predicting toxicokinetic and physicochemical properties of chemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 5. One moment, please... [pub.iapchem.org]

- 6. Physicochemical Properties Prediction - CD ComputaBio [cadd.computabio.com]

- 7. docs.chemaxon.com [docs.chemaxon.com]

- 8. Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. youtube.com [youtube.com]

- 12. 4-Chloroquinoline | C9H6ClN | CID 69140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. acdlabs.com [acdlabs.com]

- 14. Mass Spectroscopy Fragment Finder Calculator | Calistry [calistry.org]

Spectroscopic Data Analysis of Chloroquinoline Derivatives: A Technical Guide for Researchers

Introduction: The Crucial Role of Spectroscopic Analysis in the Development of Quinoline-Based Therapeutics

Quinoline and its derivatives represent a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with applications ranging from antimalarial to anticancer treatments. The precise substitution pattern on the quinoline scaffold dictates the molecule's pharmacological properties, including its efficacy, selectivity, and metabolic stability. Consequently, the unambiguous structural elucidation of these compounds is a critical step in the drug discovery and development pipeline.

This technical guide provides an in-depth exploration of the core spectroscopic techniques employed for the structural characterization of substituted chloroquinolines. While the initial focus of this guide was 6-(benzyloxy)-4-chloroquinoline, a comprehensive search of publicly available spectral databases did not yield a complete dataset for this specific molecule. Therefore, to provide a practical and detailed analysis, this guide will use 4-chloro-6-methoxyquinoline as a representative analogue. The principles and methodologies discussed herein are directly applicable to a wide range of substituted quinolines, including the originally proposed compound, and will equip researchers with the foundational knowledge to confidently analyze their own derivatives.

Our approach in this guide is to move beyond a mere recitation of data. We will delve into the causality behind the analytical choices, the interpretation of spectral features from first principles, and the integration of data from multiple spectroscopic techniques to build a cohesive and validated structural assignment. This aligns with the principles of providing trustworthy and expertly grounded scientific information.

The Analytical Workflow: A Multi-Faceted Approach to Structural Elucidation

The comprehensive characterization of a novel quinoline derivative necessitates a multi-technique spectroscopic approach. Each technique provides a unique piece of the structural puzzle, and their combined interpretation leads to a high-confidence assignment.

"1H NMR and 13C NMR of 6-(benzyloxy)-4-chloroquinoline"

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 6-(benzyloxy)-4-chloroquinoline

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound, a key heterocyclic intermediate in medicinal chemistry and materials science.[1] As a Senior Application Scientist, this document moves beyond a simple recitation of spectral data. It delves into the causal relationships between the molecule's structure and its spectral features, offers field-proven protocols for data acquisition, and establishes a self-validating framework for spectral assignment. This guide is intended for researchers, scientists, and drug development professionals who rely on NMR spectroscopy for unambiguous molecular characterization.

Introduction: The Structural Significance of this compound

The quinoline scaffold is a privileged structure in drug discovery, forming the core of numerous therapeutic agents, most notably in the treatment of malaria.[2] The specific derivative, this compound, serves as a versatile building block. The chloro-group at the 4-position is a reactive handle for nucleophilic substitution, while the benzyloxy group at the 6-position modulates solubility and provides a site for further functionalization or metabolic interaction.[3]

Given its role as a critical intermediate, unambiguous structural verification is paramount. NMR spectroscopy is the gold standard for this purpose, providing precise information about the molecular framework through the chemical environment of each proton and carbon atom. This guide will dissect the ¹H and ¹³C NMR spectra, providing a robust and reproducible analytical standard for this compound.

Molecular Structure and Atom Numbering

To ensure clarity in spectral assignments, the standard IUPAC numbering system for the quinoline ring is employed. The benzylic and phenyl carbons are numbered sequentially starting from the methylene bridge.

Caption: Structure of this compound with IUPAC numbering.

Experimental Protocol: Acquiring High-Fidelity NMR Data

The quality of NMR data is fundamentally dependent on a meticulous experimental approach. The following protocol is a field-proven method for ensuring high-resolution, artifact-free spectra suitable for unambiguous characterization.

Workflow for NMR Analysis

Caption: A validated workflow for comprehensive NMR-based structure elucidation.

Step-by-Step Methodology:

-

Sample Preparation:

-

Weigh approximately 10-15 mg of this compound. A higher concentration is preferable for ¹³C NMR to reduce acquisition time.

-

Dissolve the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Causality: DMSO-d₆ is an excellent choice due to its high boiling point and ability to dissolve a wide range of organic compounds. Its residual proton signal at ~2.50 ppm and carbon signal at ~39.52 ppm rarely interfere with signals from the analyte.[4]

-

Filter the solution through a small plug of glass wool directly into a 5 mm NMR tube to remove any particulate matter.

-

-

Instrument & Parameter Selection (based on a 500 MHz Spectrometer):

-

Spectrometer: A 500 MHz (or higher) spectrometer is recommended for optimal signal dispersion, particularly for resolving the aromatic proton multiplets.[4]

-

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse sequence (e.g., 'zg30') with a 30° pulse angle is sufficient.

-

Spectral Width: 12-16 ppm.

-

Acquisition Time: ~2.5 seconds.

-

Relaxation Delay (d1): 2 seconds. Causality: This delay ensures T1 relaxation is mostly complete, allowing for accurate integration.

-

Number of Scans: 16-32 scans.

-

-

¹³C NMR Acquisition:

-

Pulse Program: A proton-decoupled pulse sequence (e.g., 'zgpg30') is standard.

-

Spectral Width: ~220 ppm.

-

Acquisition Time: ~1.2 seconds.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans: 1024-2048 scans. Causality: The low natural abundance of the ¹³C isotope necessitates a larger number of scans to achieve an adequate signal-to-noise ratio.

-

-

-

Data Processing:

-

Apply a gentle exponential multiplication (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) to improve the signal-to-noise ratio.

-

Perform Fourier transformation, followed by phase and baseline correction.

-

Calibrate the ¹H spectrum to the residual DMSO-d₆ signal at 2.50 ppm. Calibrate the ¹³C spectrum to the DMSO-d₆ quintet centered at 39.52 ppm.[4]

-

Spectral Analysis and Interpretation

The following assignments are based on established principles of NMR spectroscopy and comparative analysis with structurally similar quinoline derivatives.[5][6][7]

¹H NMR Spectrum Analysis

The ¹H NMR spectrum can be divided into three distinct regions: the quinoline aromatic protons, the benzyloxy group protons, and the phenyl ring protons of the benzyloxy moiety.

-

Quinoline Ring Protons (δ 7.5 - 9.0 ppm):

-

H-2 (d, ~δ 8.8 ppm, J ≈ 4.5 Hz): This proton is adjacent to the nitrogen atom, which strongly deshields it, pushing it significantly downfield. It appears as a doublet due to coupling with H-3.

-

H-3 (d, ~δ 7.6 ppm, J ≈ 4.5 Hz): Coupled to H-2, this proton appears as a doublet at a more upfield position compared to H-2.

-

H-5 (d, ~δ 8.1 ppm, J ≈ 9.0 Hz): This proton is on the carbocyclic ring and experiences deshielding. It shows a doublet due to ortho-coupling with H-7 (across the ring system).

-

H-7 (dd, ~δ 7.8 ppm, J ≈ 9.0, 2.5 Hz): This proton is coupled to H-5 (ortho-coupling, large J) and H-8 (meta-coupling, small J), resulting in a doublet of doublets.

-

H-8 (d, ~δ 7.9 ppm, J ≈ 2.5 Hz): This proton shows only a small meta-coupling to H-7, appearing as a doublet.

-

-

Benzyloxy Methylene Protons (δ ~5.3 ppm):

-

-OCH₂- (s, ~δ 5.3 ppm): These two protons are chemically equivalent and are not coupled to any other protons, thus appearing as a sharp singlet. Their position is characteristic of benzylic ethers.

-

-

Phenyl Ring Protons (δ 7.3 - 7.5 ppm):

-

H-ortho, H-meta, H-para (m, ~δ 7.3-7.5 ppm): The five protons of the benzyl group's phenyl ring typically appear as a complex multiplet in this region.

-

¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum provides a carbon count and information on the electronic environment of each carbon atom. The presence of electronegative N, O, and Cl atoms significantly influences the chemical shifts.

-

Quinoline Ring Carbons:

-

C-2 (~151 ppm), C-4 (~149 ppm), C-8a (~145 ppm): These carbons are significantly deshielded due to their proximity to the nitrogen atom and/or the chlorine atom.

-

C-6 (~157 ppm): This carbon is attached to the oxygen atom of the benzyloxy group, causing it to be the most downfield of the carbocyclic ring carbons.

-

C-5, C-7, C-8 (~122-132 ppm): These are standard aromatic carbons.

-

C-3 (~121 ppm): This carbon is typically found in the aromatic CH region.

-

C-4a (~128 ppm): A quaternary carbon within the quinoline ring system.

-

-

Benzyloxy Group Carbons:

-

-OCH₂- (~70 ppm): The methylene carbon is shielded relative to the aromatic carbons and appears in the typical range for an sp³ carbon attached to an oxygen atom.

-

C-ipso (~136 ppm): The quaternary carbon of the phenyl ring attached to the methylene group.

-

C-ortho, C-meta, C-para (~128-129 ppm): These carbons of the phenyl ring typically resonate in a narrow range.

-

Data Summary

The following table summarizes the expected chemical shifts for this compound.

| ¹H NMR Data (in DMSO-d₆, 500 MHz) | ¹³C NMR Data (in DMSO-d₆, 125 MHz) |

| Assignment | δ (ppm), Multiplicity, J (Hz) |

| H-2 | ~8.8 (d, J ≈ 4.5) |

| H-5 | ~8.1 (d, J ≈ 9.0) |

| H-8 | ~7.9 (d, J ≈ 2.5) |

| H-7 | ~7.8 (dd, J ≈ 9.0, 2.5) |

| H-3 | ~7.6 (d, J ≈ 4.5) |

| Phenyl H's | ~7.3-7.5 (m) |

| -OCH₂- | ~5.3 (s) |

Conclusion

This guide has provided a comprehensive framework for the acquisition and interpretation of the ¹H and ¹³C NMR spectra of this compound. By following the detailed experimental protocol, researchers can obtain high-quality data. The provided spectral analysis, grounded in fundamental principles and comparison with related structures, serves as an authoritative reference for the unambiguous characterization of this important chemical intermediate. For absolute confirmation, 2D NMR experiments such as HSQC and HMBC are recommended to definitively correlate proton and carbon signals.

References

- Vertex AI Search Grounding API, Supporting Information for an unspecified article. (URL not available)

-

Juen, M. A., et al. (2016). Excited States of Nucleic Acids Probed by Proton Relaxation Dispersion NMR Spectroscopy. Supporting Information for an article in Angewandte Chemie. [Link]

-

The Royal Society of Chemistry. (2011). Electronic Supporting Information for an article in Soft Matter. [Link]

- The Royal Society of Chemistry. ¹H NMR and ¹³C NMR spectra of the catalytic synthesized compounds. (URL not available)

- Copies of 1H, 13C, 19F NMR spectra.

-

Beck, A. Concentration Dependent 1H-NMR Chemical Shifts of Quinoline Derivatives. UNCW Institutional Repository. [Link]

-

Zhao, M. M., & Li, Y. H. (2009). 6-(4-Nitrobenzyloxy)quinoline. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 12), o3139. [Link]

-

The Royal Society of Chemistry. (2020). Supporting Information for an article on quinoline synthesis. [Link]

-

de Almeida, G. S. S., et al. (2016). A Complete and Unambiguous ¹H and ¹³C NMR Signals Assignment of para-Naphthoquinones, ortho- and para-Furanonaphthoquinones. Journal of the Brazilian Chemical Society, 27(8), 1517-1526. [Link]

-

Narayanaswami, S., et al. (1983). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 92(2), 145-151. [Link]

-

Gholamzadeh, P., & Ziarati, A. (2022). Synthesis of Novel Pyrimido[4,5-b] Quinolines Containing Benzyloxy and 1,2,3-Triazole Moieties by DABCO as a Basic Catalyst. Polycyclic Aromatic Compounds. [Link]

- The Royal Society of Chemistry. Supporting Information for an unspecified article. (URL not available)

-

Nishii, H., et al. (2010). Discovery of 6-benzyloxyquinolines as c-Met selective kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(4), 1405-1409. [Link]

-

Bouhfid, R., & Essassi, E. M. (2006). Synthesis of 6-chloro-2-(propargyloxy)quinoline-4-carboxylic acid and propargyl 6-chloro-2-(propargyloxy)quinoline-4-carboxylate. Molbank, 2006(5), M486. [Link]

Sources

- 1. Discovery of 6-benzyloxyquinolines as c-Met selective kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. repository.uncw.edu [repository.uncw.edu]

- 3. benchchem.com [benchchem.com]

- 4. scienceopen.com [scienceopen.com]

- 5. rsc.org [rsc.org]

- 6. 6-CHLOROQUINOLINE(612-57-7) 13C NMR [m.chemicalbook.com]

- 7. 6-CHLOROQUINOLINE(612-57-7) 1H NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to the FTIR Analysis of 6-(benzyloxy)-4-chloroquinoline

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the Fourier-Transform Infrared (FTIR) spectroscopic analysis of 6-(benzyloxy)-4-chloroquinoline. The document outlines the structural basis for spectral interpretation, detailed experimental protocols, and an in-depth analysis of the expected vibrational modes.

Introduction: The Role of FTIR in Heterocyclic Compound Characterization

Vibrational spectroscopy is an indispensable analytical technique for elucidating the molecular structure of organic compounds.[1] Fourier-Transform Infrared (FTIR) spectroscopy, in particular, provides a rapid, non-destructive method for identifying functional groups and confirming the structural integrity of synthesized molecules. For complex heterocyclic systems like this compound, a key intermediate in medicinal chemistry, FTIR serves as a critical quality control and characterization tool.[2] The technique works by measuring the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds.[1] The specific frequencies at which a molecule absorbs light are unique to its structure, creating a distinct spectral "fingerprint."

This guide delves into the practical application of FTIR for the analysis of this compound, offering both the theoretical underpinnings and a field-proven experimental workflow.

Molecular Structure and Key Vibrational Features

To effectively interpret the FTIR spectrum of this compound, it is essential to first dissect its molecular structure and identify the functional groups that will give rise to characteristic absorption bands.

Caption: Key functional groups in this compound for FTIR analysis.

The molecule can be deconstructed into four primary regions for spectroscopic analysis:

-

The Quinoline Ring System: This bicyclic heteroaromatic structure exhibits several characteristic vibrations. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹.[3] The stretching vibrations of the C=C and C=N bonds within the rings typically appear in the 1650-1400 cm⁻¹ region.[3][4] Furthermore, C-H out-of-plane bending vibrations produce strong absorptions in the fingerprint region, generally between 900 cm⁻¹ and 675 cm⁻¹.[5][6]

-

The C4-Chloro Substituent: The carbon-chlorine bond (C-Cl) gives rise to a stretching vibration that is often difficult to assign definitively as it falls in the lower frequency fingerprint region, typically between 850 cm⁻¹ and 550 cm⁻¹.[5][7][8] Its presence may be inferred from a strong band in this area that cannot be attributed to other vibrations.

-

The Benzyloxy Group: This group introduces two key features:

-

Ether Linkage (C-O-C): Aryl alkyl ethers are known to exhibit two distinct C-O stretching bands.[9][10] An asymmetric C-O-C stretching vibration is expected near 1250 cm⁻¹, while a symmetric stretch appears around 1040 cm⁻¹.[9] These are typically strong and sharp absorptions.[11][12]

-

Methylene Bridge (-CH₂-): The methylene group connecting the phenyl ring to the ether oxygen will show aliphatic C-H stretching vibrations just below 3000 cm⁻¹ (typically 2960-2850 cm⁻¹).[8]

-

-

The Benzyl Phenyl Ring: Similar to the quinoline system, this monosubstituted aromatic ring will display aromatic C-H stretching bands above 3000 cm⁻¹, C=C in-ring stretching vibrations (around 1600-1475 cm⁻¹), and characteristic C-H out-of-plane bending bands.[5]

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

The successful analysis of a solid sample like this compound hinges on proper sample preparation. The goal is to obtain a spectrum with high signal-to-noise ratio and minimal scattering or saturation effects. The Potassium Bromide (KBr) pellet method is a classic and reliable technique for this purpose.[13][14][15]

Caption: Standard workflow for FTIR analysis using the KBr pellet method.

Step-by-Step Methodology (KBr Pellet Technique)

-

Sample Grinding: Using an agate mortar and pestle, finely grind approximately 1-2 mg of the solid this compound sample. The goal is to reduce the particle size to less than 2 microns to minimize light scattering.[16]

-

Mixing with KBr: Add 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) powder to the mortar. KBr is used because it is transparent in the mid-infrared region.[13][14] Gently but thoroughly mix the sample and KBr until a homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder mixture into a pellet die. Place the die into a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a clear, transparent pellet.[13] A cloudy or opaque pellet indicates poor mixing, insufficient pressure, or moisture contamination.

-

Background Spectrum: Place a blank KBr pellet (prepared using only KBr powder) into the sample holder of the FTIR spectrometer. Run a background scan to obtain a spectrum of the instrument's environment and the KBr matrix. This background will be automatically subtracted from the sample spectrum.[14]

-

Sample Analysis: Replace the blank pellet with the sample pellet in the holder. Acquire the FTIR spectrum, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. The standard analysis range is 4000-400 cm⁻¹.

Alternative Method: Attenuated Total Reflectance (ATR)

For rapid analysis without extensive sample preparation, ATR-FTIR is an excellent alternative.[14]

-

Crystal Cleaning: Ensure the ATR crystal (commonly diamond or zinc selenide) is immaculately clean.

-

Background Scan: Record a background spectrum with the clean, empty ATR crystal.

-

Sample Application: Place a small amount of the powdered sample directly onto the ATR crystal.

-

Pressure Application: Apply pressure using the instrument's pressure arm to ensure firm and uniform contact between the sample and the crystal surface.[13]

-

Spectrum Acquisition: Collect the spectrum. The resulting spectrum may show slight shifts in peak positions and differences in relative intensities compared to a transmission spectrum from a KBr pellet.

Spectral Interpretation and Data Analysis

The resulting FTIR spectrum should be analyzed by identifying the key absorption bands and assigning them to their corresponding molecular vibrations. The table below summarizes the expected characteristic peaks for this compound based on established spectral data for its constituent functional groups.

| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Mode Assignment | Associated Functional Group |

| 3100-3000 | Medium | C-H Stretch | Aromatic (Quinoline & Benzyl)[3][5] |

| 3000-2850 | Medium | C-H Stretch | Aliphatic (-CH₂-)[8] |

| 1620-1580 | Medium-Strong | C=C and C=N Stretch | Quinoline Ring System[6][7] |

| 1600-1475 | Medium-Weak | C=C In-Ring Stretch | Benzyl Ring[5][8] |

| ~1250 | Strong | Asymmetric C-O-C Stretch | Aryl Alkyl Ether[7][9] |

| ~1040 | Strong | Symmetric C-O-C Stretch | Aryl Alkyl Ether[9] |

| 900-675 | Strong | C-H Out-of-Plane Bending | Aromatic Rings[5] |

| 850-550 | Medium-Strong | C-Cl Stretch | Chloro-Substituted Aromatic[5][7][8] |

Analysis Narrative:

-

High-Frequency Region (4000-2500 cm⁻¹): The spectrum is expected to be dominated by C-H stretching vibrations. A clear distinction should be visible between the aromatic C-H stretches appearing just above 3000 cm⁻¹ and the aliphatic C-H stretches from the methylene bridge appearing just below 3000 cm⁻¹. The absence of a broad absorption band in the 3500-3200 cm⁻¹ region would confirm the lack of O-H or N-H functional groups.[9]

-

Double Bond Region (2000-1500 cm⁻¹): A series of sharp peaks between 1620 cm⁻¹ and 1475 cm⁻¹ will be characteristic of the quinoline and benzyl aromatic rings. These correspond to the stretching of the C=C and C=N bonds within the rings.[3][7]

-

Fingerprint Region (1500-600 cm⁻¹): This region contains the most diagnostic information. The two most prominent features are expected to be the strong, sharp bands corresponding to the asymmetric (~1250 cm⁻¹) and symmetric (~1040 cm⁻¹) C-O-C stretching of the ether linkage.[9][10] Additionally, strong absorptions below 900 cm⁻¹ will arise from the C-H out-of-plane bending modes of the substituted aromatic rings. The C-Cl stretch is also expected in this region, likely between 850-550 cm⁻¹, and may overlap with other bending vibrations.[5][7]

By systematically correlating the observed absorption bands with this table of expected frequencies, a researcher can confidently confirm the identity and structural integrity of this compound.

References

- Rocky Mountain Labs. (2023, December 17). Difference between Ether and Ester Bonding in FTIR Spectra.

- Vilniaus universitetas. Vibrational spectroscopic study of non-aromatic heterocyclic molecular compounds.

- YouTube. (2023, February 27). IR spectrum of Ethers || FTIR spectroscopy || Difference from Esters & alcohols.

- Drawell. Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.

- JASCO Inc. Sampling Techniques for FTIR Spectroscopy.

- MDPI. 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis.

- Sample preparation for FT-IR.

- Chemistry LibreTexts. (2024, March 19). 18.9: Spectroscopy of Ethers.

- Impactfactor. Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives.

- Spectroscopy Online. (2017, May 1). The C-O Bond III: Ethers By a Knockout.

- Chemistry LibreTexts. (2024, September 30). 18.8: Spectroscopy of Ethers.

- SpectraBase. 4-Chloroquinoline - Optional[FTIR] - Spectrum.

- Kintek Solution. Sample Preparation Techniques For Infrared Spectroscopy Analysis.

- Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups.

- NIH. 4-Chloroquinoline | C9H6ClN | CID 69140 - PubChem.

- Specac Ltd. Should I be using KBr pellets in FTIR Spectroscopy.

- High-resolution FTIR spectroscopy of the C—Cl stretching mode of vinyl chloride. (2025, August 10).

- Mid-IR Spectra of Quinoline and Phenanthridine in H2O and Ar.

- FT-IR and FT-Raman Spectroscopic Analyzes of Indeno Quinoxaline Derivative Crystal.

- ResearchGate. (2025, August 10). The vibrational spectra of a heterocyclic azoborane.

- ResearchGate. (2025, August 8). Comparison of theoretical and experimental studies of infrared spectral data for the 5-membered ring heterocycles | Request PDF.

- FTIR Spectrum.

- ResearchGate. FTIR spectra of quinoline derivative (Q), imidazole derivative (IMD), and Benzoxazine (Bz-A) monomer [Colour figure can be viewed at wileyonlinelibrary.com].

- NIST. 4-Chloroquinoline - the NIST WebBook.

- MSU chemistry. Infrared Spectrometry.

- Fiveable. Vibrational Spectroscopy Definition - Organic Chemistry Key Term.

- ResearchGate. (2025, August 8). FTIR, FT-Raman, FT-NMR, ab initio and DFT electronic structure investigation on 8-chloroquinoline and 8-nitroquinoline | Request PDF.

- SpectraBase. 4-Chloroquinoline - Optional[1H NMR] - Spectrum.

- Typical IR Absorption Frequencies For Common Functional Groups.

- SpectraBase. Benzyl alcohol, o-(benzyloxy)- - Optional[Vapor Phase IR] - Spectrum.

- American Chemical Society. The Journal of Organic Chemistry - ACS Publications.

- NIH. 6-(4-Nitrobenzyloxy)quinoline - PMC.

- ResearchGate. FTIR spectrum of Sbenzyl isothiouronium chloride..

- Semantic Scholar. (2022, December 2). Synthesis of Novel Pyrimido[4,5‑b] Quinolines Containing Benzyloxy and 1,2,3-Triazole Moieties by DABCO as a Basic Catalyst.

- PubMed. Discovery of 6-benzyloxyquinolines as c-Met selective kinase inhibitors.

- Benchchem. Application Notes and Protocols: 6-Chloro-2-phenylquinolin-4-ol as a Key Intermediate in Drug Synthesis.

- Reddit. (2014, April 8). IR Spectrum of Benzyl Alcohol(?) : r/chemhelp.

- Chegg. (2021, February 2). Solved IR Benzyl Chloride FTIR Common Name.

- MDPI. Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester.

- ResearchGate. FTIR spectrum of benzilic acid. | Download Scientific Diagram.

Sources

- 1. fiveable.me [fiveable.me]

- 2. benchchem.com [benchchem.com]

- 3. scialert.net [scialert.net]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. The Astrophysics & Astrochemistry Laboratory: Mid-IR spectra of Quinoline and Phenanthridine [astrochem.org]

- 7. mdpi.com [mdpi.com]

- 8. eng.uc.edu [eng.uc.edu]

- 9. youtube.com [youtube.com]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. rockymountainlabs.com [rockymountainlabs.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. drawellanalytical.com [drawellanalytical.com]

- 14. jascoinc.com [jascoinc.com]

- 15. Sample Preparation Techniques For Infrared Spectroscopy Analysis - Kintek Solution [kindle-tech.com]

- 16. eng.uc.edu [eng.uc.edu]

"crystal structure of 6-(benzyloxy)-4-chloroquinoline"

An In-depth Technical Guide to the Crystallographic Analysis of 6-(Benzyloxy)-4-chloroquinoline

Authored by: A Senior Application Scientist

Foreword: The Quinoline Scaffold in Modern Drug Discovery

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities.[1][2][3] From the pioneering antimalarial drug quinine to modern anticancer and anti-inflammatory agents, quinoline derivatives continue to be a focal point of intensive research in the pharmaceutical industry.[1][2][4] The introduction of various substituents onto the quinoline core allows for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets.[1][5] The title compound, this compound (Molecular Formula: C₁₆H₁₂ClNO, Molecular Weight: 269.73 g/mol , CAS No: 863786-01-0), is a representative example of such a functionalized quinoline.[6][7]

The precise three-dimensional arrangement of atoms within a molecule, its crystal structure, is fundamental to understanding its function.[8][9] It governs how a molecule interacts with its biological target, influences its solubility and bioavailability, and dictates its solid-state properties. Therefore, the determination of the crystal structure of novel compounds like this compound is a critical step in the drug discovery and development process. This guide provides a comprehensive, in-depth technical overview of the methodologies involved in determining the crystal structure of this compound, from crystal growth to the final structural analysis and interpretation.

Part 1: The Foundation - Synthesis and Crystal Growth

A successful single-crystal X-ray diffraction (SC-XRD) experiment is predicated on the availability of high-quality single crystals.[10] The synthesis of the target compound must therefore be followed by a meticulous crystallization process.

Synthetic Strategy: A Generalized Approach

The synthesis of this compound can be approached through various established methods for quinoline synthesis. A common strategy involves the cyclization of substituted anilines. For instance, a plausible route could involve the reaction of a suitably protected 4-aminophenol derivative, which is later benzylated, followed by a cyclization reaction to form the quinoline core and subsequent chlorination at the 4-position.[11][12]

Example Synthetic Precursor Steps (Illustrative):

-

Condensation: Reaction of a substituted aniline with a β-ketoester or a similar precursor to form an enamine intermediate.[4]

-

Cyclization: Thermal or acid-catalyzed intramolecular cyclization of the enamine to form the quinoline ring system.

-

Functionalization: Introduction of the chloro and benzyloxy groups at the appropriate positions. This may involve nucleophilic substitution reactions.[13][14]

It is imperative that the final product is purified to the highest possible degree, as impurities can significantly hinder crystallization. Techniques such as column chromatography and recrystallization are essential.

The Art of Crystallization: From Solution to Single Crystal

Obtaining diffraction-quality single crystals, typically in the size range of 0.1-0.3 mm, is often the most challenging aspect of a crystallographic study.[15] Several techniques can be employed, and the choice of solvent and method is often empirical.

Common Crystallization Techniques:

-

Slow Evaporation: A solution of the compound in a suitable solvent is left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly over days or weeks.

-

Vapor Diffusion (Hanging Drop or Sitting Drop): A concentrated solution of the compound is placed as a drop on a coverslip, which is then inverted and sealed over a reservoir containing a solvent in which the compound is less soluble. The gradual diffusion of the precipitant vapor into the drop induces crystallization.

-

Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is insoluble. Crystals form at the interface of the two solvents.

Solvent Selection: A screening of various solvents with different polarities is recommended. For a molecule like this compound, solvents such as ethanol, methanol, ethyl acetate, dichloromethane, and their mixtures would be appropriate starting points.

Part 2: The Experiment - Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[8][16]

The Principles of Diffraction

When a beam of monochromatic X-rays strikes a crystal, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice.[15] Constructive interference of the diffracted X-rays occurs at specific angles, governed by Bragg's Law (nλ = 2d sinθ), producing a unique diffraction pattern of spots.[9][15] The positions and intensities of these spots contain the information required to determine the unit cell dimensions and the arrangement of atoms within the unit cell.[15]

Experimental Workflow: From Crystal to Data

The following diagram outlines the typical workflow for an SC-XRD experiment.

Caption: Experimental workflow for single-crystal X-ray diffraction.

Step-by-Step Protocol:

-

Crystal Selection and Mounting: A suitable single crystal is identified under a microscope and mounted on a goniometer head using a cryoprotectant oil.[16]

-

Data Collection: The mounted crystal is placed on the diffractometer and cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations.[16] The diffractometer, equipped with an X-ray source (e.g., Mo Kα radiation) and a detector, rotates the crystal through a series of angles while collecting diffraction images.[8][16]

-

Data Processing: The collected images are processed to integrate the intensities of the diffraction spots. These intensities are then corrected for various experimental factors (e.g., Lorentz-polarization, absorption) and scaled to produce a final reflection file.

Part 3: The Solution - Structure Determination and Refinement

The processed diffraction data is used to solve and refine the crystal structure. This is a multi-step process that relies on specialized crystallographic software.

Structure Solution: The Phase Problem

While the intensities of the diffracted beams are measured, their phases are lost. This is known as the "phase problem" in crystallography.[15] Two primary methods are used to solve this problem for small molecules:

-

Direct Methods: These methods use statistical relationships between the intensities of the reflections to directly determine the phases.

-

Patterson Methods: This method is particularly useful when a heavy atom is present in the structure. A Patterson map is calculated from the intensities, and the vectors between heavy atoms can be identified, providing initial phase information.

Structure Refinement: Optimizing the Model

Once an initial structural model is obtained, it is refined against the experimental data using a least-squares minimization procedure.[17] This iterative process involves adjusting the atomic coordinates, displacement parameters (which model thermal motion), and other parameters to improve the agreement between the observed and calculated structure factors.

Crystallographic Software

A variety of software suites are available for structure solution, refinement, and analysis.[18][19][20][21][22]

| Software Suite | Key Functions |

| SHELX | A set of programs for the determination of small and macromolecular crystal structures.[22] |

| Olex2 | An integrated program for solving, refining, and visualizing small-molecule crystal structures.[22] |

| PLATON | A multipurpose crystallographic tool for structure validation and analysis.[18] |

| WinGX | A suite of programs that provides a graphical user interface for many crystallographic calculations.[18] |

The Final Output: The Crystallographic Information File (CIF)

The final refined crystal structure is typically presented in a standard format called a Crystallographic Information File (CIF). This file contains all the essential information about the crystal structure and the diffraction experiment, including:

-

Unit cell parameters

-

Space group

-

Atomic coordinates

-

Bond lengths and angles

-

Anisotropic displacement parameters

-

Details of the data collection and refinement

Part 4: The Analysis - Interpreting the Crystal Structure

With the refined crystal structure in hand, a detailed analysis can be performed to understand the molecular and supramolecular features of this compound.

Molecular Geometry

The first step is to analyze the intramolecular geometry of the molecule.

Key Parameters to Examine:

-

Bond Lengths and Angles: Comparison of the observed bond lengths and angles with standard values for similar chemical fragments can reveal any unusual strain or electronic effects.

-

Torsion Angles: These describe the conformation of the molecule, particularly the orientation of the benzyloxy group relative to the quinoline ring.

-

Planarity: The planarity of the quinoline ring system and the phenyl ring of the benzyloxy group should be assessed.

The relationship between the different parts of the molecule can be visualized as follows:

Caption: Key structural components of this compound.

Supramolecular Interactions and Crystal Packing

In the solid state, molecules interact with their neighbors through a variety of non-covalent interactions. These interactions determine how the molecules pack in the crystal lattice.

Potential Intermolecular Interactions for this compound:

-

π-π Stacking: The aromatic quinoline and phenyl rings can stack on top of each other, leading to stabilizing interactions.[23]

-

C-H···π Interactions: Hydrogen atoms attached to carbon can interact with the electron-rich π systems of the aromatic rings.

-

Halogen Bonding: The chlorine atom can act as a halogen bond donor, interacting with nucleophilic atoms on neighboring molecules.

-

van der Waals Forces: These ubiquitous, non-specific interactions contribute to the overall stability of the crystal lattice.

Understanding these interactions is crucial, as they can influence the physical properties of the solid, such as its melting point and solubility.

Conclusion: From Molecule to Medicine

The determination of the crystal structure of this compound is a vital undertaking for any drug development program involving this compound. The detailed structural information obtained from single-crystal X-ray diffraction provides invaluable insights into its chemical nature and potential biological activity.[24] This knowledge can guide further synthetic modifications to optimize its therapeutic properties, ultimately contributing to the design of new and more effective medicines.[3][5] The methodologies outlined in this guide represent a robust and well-established pathway for elucidating the atomic-level architecture of this promising molecule.

References

-

What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Creative Biostructure. [Link]

-

Single crystal X-ray diffraction | Crystallography Class Notes. Fiveable. [Link]

-

Single Crystal X-ray Diffraction. University of York. [Link]

-

Single-crystal X-ray Diffraction. SERC (Carleton). [Link]

-

Software - Chemical Crystallography. University of Oxford. [Link]

-

Crystallography Software. RCSB PDB. [Link]

-

Crystallographic software list. International Union of Crystallography (IUCr). [Link]

-

The Differences Between Single Crystal X-Ray Diffraction & Powder X-Ray Diffraction. Pulstec USA. [Link]

-

Crystallographic software list. International Union of Crystallography (IUCr). [Link]

-

Resources — single-crystal-diffraction 0.0.0 documentation. [Link]

-

The Role of Quinoline Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. [Link]

-

Quinoline-based Compounds as Key Candidates to Tackle Drug Discovery Programs of Microbicidal Agents. PubMed. [Link]

-

Chloroquine and chloroquinoline derivatives as models for the design of modulators of amyloid Peptide precursor metabolism. PubMed. [Link]

-

6-(4-Nitrobenzyloxy)quinoline. PubMed Central. [Link]

-

Quinoline: An Attractive Scaffold in Drug Design. PubMed. [Link]

-

7-(Benzyloxy)-4-chloro-6-methoxyquinoline. PubChem. [Link]

-

Synthesis of 6-chloro-2-(propargyloxy)quinoline-4-carboxylic acid and propargyl 6-chloro-2-(propargyloxy)quinoline-4-carboxylate. MDPI. [Link]

-

6-Chloro-2-(4-methoxyphenyl)-4-phenylquinoline. ResearchGate. [Link]

- CN102850269A - Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline.

-

6-Chloroquinoline. PubChem. [Link]

-

Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Quinoline-based Compounds as Key Candidates to Tackle Drug Discovery Programs of Microbicidal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quinoline: An Attractive Scaffold in Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chloroquine and chloroquinoline derivatives as models for the design of modulators of amyloid Peptide precursor metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. This compound | CymitQuimica [cymitquimica.com]

- 8. creative-biostructure.com [creative-biostructure.com]

- 9. pulstec.net [pulstec.net]

- 10. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]

- 11. CHLOROQUINE synthesis - chemicalbook [chemicalbook.com]

- 12. atlantis-press.com [atlantis-press.com]

- 13. mdpi.com [mdpi.com]

- 14. CN102850269A - Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline - Google Patents [patents.google.com]

- 15. fiveable.me [fiveable.me]

- 16. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 17. researchgate.net [researchgate.net]

- 18. Software – Chemical Crystallography [xtl.ox.ac.uk]

- 19. rcsb.org [rcsb.org]

- 20. iucr.org [iucr.org]

- 21. iucr.org [iucr.org]

- 22. Resources — single-crystal-diffraction 0.0.0 documentation [single-crystal.ornl.gov]

- 23. 6-(4-Nitrobenzyloxy)quinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 24. 6-(Benzyloxy)-4-chloro-7-methoxyquinoline-3-carboxamide | 476193-59-6 | Benchchem [benchchem.com]

Foreword: The Strategic Imperative of Computational Modeling for Novel Quinoline Scaffolds

An In-Depth Technical Guide: Quantum Chemical Calculations for 6-(benzyloxy)-4-chloroquinoline: A Framework for Drug Discovery

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents, most notably in the realm of antimalarial and anticancer drugs.[1] The specific derivative, this compound, presents a compelling case for in-depth analysis. Its structure combines the reactive 4-chloroquinoline core, a frequent precursor in drug synthesis, with a bulky, electron-rich benzyloxy group that can significantly influence its steric and electronic properties.[2][3]

In the modern drug discovery pipeline, moving directly from synthesis to in-vitro screening is an increasingly inefficient paradigm. Computational chemistry provides a vital intermediate step, allowing for the in-silico prediction of a molecule's physicochemical properties, reactivity, and potential biological interactions before committing significant resources to laboratory work.[4][5][6] This guide serves as a technical framework for researchers, scientists, and drug development professionals, detailing the application of quantum chemical calculations, specifically Density Functional Theory (DFT), to elucidate the molecular characteristics of this compound. We will move beyond a simple recitation of methods to explain the causality behind procedural choices, grounding our theoretical exploration in the practical goals of drug design and optimization.

Part 1: Foundational Analysis: Ground State Geometry and Vibrational Stability

Before probing the electronic properties that govern reactivity, it is critical to establish a stable and accurate three-dimensional structure of the molecule. This is the bedrock upon which all subsequent calculations are built. The initial step involves optimizing the molecular geometry to find the lowest energy conformation.

The Causality Behind Geometric Optimization

A molecule's geometry dictates its interactions with biological macromolecules. A calculation based on a non-optimized, high-energy conformation would yield misleading data regarding its electronic properties and steric profile. We employ DFT, a method that balances computational cost and accuracy, to locate the minimum on the potential energy surface.[1] The choice of the B3LYP functional with a 6-311++G(d,p) basis set is a well-established standard for organic molecules of this nature, providing a robust description of electron correlation and polarization effects, which are essential for an accurate structural and electronic representation.[7][8][9]

Experimental Protocol: Geometry Optimization & Vibrational Frequency Analysis

Objective: To obtain the lowest energy structure of this compound and confirm it is a true energy minimum.

-

Structure Input:

-

Draw the 2D structure of this compound in a molecular editor (e.g., GaussView, Avogadro).

-

Perform an initial 3D cleanup using a molecular mechanics force field (e.g., UFF) to generate a reasonable starting geometry.

-

-

Computational Setup (Gaussian 09/16 Input):

-

Execution & Validation:

-

Run the calculation using a quantum chemistry software package like Gaussian.

-

Upon completion, verify that the optimization has converged successfully.

-

Crucially, analyze the output of the frequency calculation. The absence of any imaginary frequencies confirms that the optimized structure corresponds to a true local minimum on the potential energy surface. The presence of an imaginary frequency would indicate a transition state, requiring further structural investigation.

-

This self-validating protocol ensures the structural integrity of the model before proceeding to more complex electronic analyses.

Part 2: Elucidating Electronic Structure and Chemical Reactivity

With a validated structure, we can now investigate the electronic properties that are direct predictors of the molecule's chemical behavior, stability, and interaction potential.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key players in chemical reactivity.[10] The HOMO represents the ability to donate an electron (nucleophilicity), while the LUMO represents the ability to accept an electron (electrophilicity).[11][12] The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical descriptor of molecular stability.[10]

-

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO.[10]

-

A small HOMO-LUMO gap suggests the molecule is more reactive and polarizable, indicating it may readily participate in charge-transfer interactions.[13]

For this compound, analyzing the spatial distribution of these orbitals reveals which parts of the molecule are most likely to engage in electron donation or acceptance. We would expect the electron-rich quinoline ring system and the oxygen of the benzyloxy group to contribute significantly to the HOMO, while the LUMO may be distributed across the electron-withdrawing chloro-substituted part of the quinoline ring.

Molecular Electrostatic Potential (MEP) Mapping

The MEP map is a powerful visualization tool that illustrates the charge distribution of a molecule, providing an intuitive guide to its reactive sites.[14][15] It maps the electrostatic potential onto the molecule's electron density surface, color-coding regions according to their potential.[16]

-

Red Regions (Negative Potential): Indicate electron-rich areas, such as those around electronegative atoms (e.g., Nitrogen, Oxygen, Chlorine). These are prime sites for electrophilic attack and are indicative of hydrogen bond acceptor regions.[16][17]

-

Blue Regions (Positive Potential): Indicate electron-deficient areas, typically around hydrogen atoms bonded to electronegative atoms. These are sites for nucleophilic attack.[17]

-

Green Regions (Neutral Potential): Represent areas of relatively neutral charge.

The MEP map provides a more nuanced view than simple atomic charges, as it visualizes the cumulative effect of the entire molecule's electronic structure. For drug design, it is invaluable for predicting how a ligand might orient itself within the electrostatic environment of a protein's binding pocket.[14][18]

Computational Workflow Overview

The logical flow from initial structure to reactivity prediction is a critical, multi-step process.

Caption: Workflow for quantum chemical analysis.

Part 3: Spectroscopic Characterization and Model Validation

A key aspect of trustworthy computational science is the ability to correlate theoretical predictions with experimental data. Calculating theoretical vibrational and electronic spectra provides a direct means of validating the chosen computational model.

Theoretical Vibrational Spectroscopy (FT-IR, Raman)

The same frequency calculation performed to validate the geometry also provides the theoretical vibrational modes of the molecule. These correspond to the peaks observed in experimental FT-IR and Raman spectra.[9] While calculated frequencies are often systematically higher than experimental ones due to the harmonic approximation, they can be brought into excellent agreement by applying a standard scaling factor (e.g., ~0.96 for B3LYP).[19] A strong correlation between the scaled theoretical spectrum and an experimental spectrum confirms that the computational model accurately represents the molecule's structural and bonding characteristics.[20]

Theoretical Electronic Spectroscopy (UV-Vis)